N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide
Description
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrothiophene moiety, a sulfamoyl group, and a dimethoxypyrimidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O7S2/c1-28-14-9-13(19-17(20-14)29-2)21-31(26,27)11-5-3-10(4-6-11)18-16(23)12-7-8-15(30-12)22(24)25/h3-9H,1-2H3,(H,18,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKANYGVDEKDBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Pyrimidinyl Intermediate: This involves the reaction of 2,6-dimethoxypyrimidine with appropriate reagents to introduce the sulfamoyl group.
Synthesis of the Nitrothiophene Intermediate: This step involves nitration of thiophene followed by carboxylation to introduce the nitro and carboxamide groups.
Coupling Reaction: The final step involves coupling the pyrimidinyl intermediate with the nitrothiophene intermediate under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidinyl derivatives.
Scientific Research Applications
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrothiophene moiety may also interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxypropanamide
- N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-methylthiophene-3-carboxamide
- N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide is unique due to its combination of a nitrothiophene moiety with a sulfamoyl and dimethoxypyrimidinyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide, a compound with the CAS number 555-25-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- Pyrimidine moiety : Contributes to the compound's interaction with biological targets.
- Thiophene ring : Enhances lipophilicity and bioavailability.
- Sulfamoyl group : Implicated in antibacterial activity.
Chemical Formula
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O5S |
| Molecular Weight | 352.37 g/mol |
| CAS Number | 555-25-9 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfamoyl group is particularly noted for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.
Efficacy Against Bacterial Strains
In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways.
The proposed mechanism involves:
- Inhibition of cell proliferation : The compound disrupts cell cycle progression.
- Induction of oxidative stress : Leads to mitochondrial dysfunction and subsequent apoptosis.
Case Studies
- Study on Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various sulfamoyl compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
- Anticancer Research : In a study by Jones et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM, suggesting potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
